molecular formula C29H26N4O2 B10896584 1-benzyl-2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-1H-benzimidazole

1-benzyl-2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-1H-benzimidazole

Cat. No.: B10896584
M. Wt: 462.5 g/mol
InChI Key: WKFKNDUMIYZWNI-NDZAJKAJSA-N
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Description

4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE 1-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE 1-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE typically involves the condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)hydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic positions.

    Reduction: Reduction reactions could target the hydrazone functional group, converting it to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.

Biology

Biologically, hydrazones are known for their potential antimicrobial and anticancer activities. This compound could be investigated for similar properties, contributing to the development of new therapeutic agents.

Medicine

In medicine, the compound might be explored for its pharmacological properties, including its potential as a drug candidate for various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, polymers, and other functional materials.

Mechanism of Action

The mechanism of action of 4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE 1-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE would depend on its specific biological activity. Generally, hydrazones can act by interacting with cellular targets such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    1-(1-Benzyl-1H-1,3-benzimidazol-2-yl)hydrazine: Another precursor used in the synthesis.

    Other hydrazones: Compounds with similar functional groups and potential biological activities.

Uniqueness

The uniqueness of 4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE 1-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE lies in its specific structure, which combines the properties of both benzyloxy and benzimidazole moieties. This combination may result in unique chemical reactivity and biological activity, distinguishing it from other hydrazones.

Properties

Molecular Formula

C29H26N4O2

Molecular Weight

462.5 g/mol

IUPAC Name

1-benzyl-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzimidazol-2-amine

InChI

InChI=1S/C29H26N4O2/c1-34-28-18-24(16-17-27(28)35-21-23-12-6-3-7-13-23)19-30-32-29-31-25-14-8-9-15-26(25)33(29)20-22-10-4-2-5-11-22/h2-19H,20-21H2,1H3,(H,31,32)/b30-19+

InChI Key

WKFKNDUMIYZWNI-NDZAJKAJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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